2-(Allylsulfonyl)-4-methylpyridine physical and chemical properties
2-(Allylsulfonyl)-4-methylpyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and, where available, biological properties of 2-(Allylsulfonyl)-4-methylpyridine. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.
Core Physical and Chemical Properties
2-(Allylsulfonyl)-4-methylpyridine is a pyridine derivative characterized by an allylsulfonyl group at the 2-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Physical and Chemical Properties of 2-(Allylsulfonyl)-4-methylpyridine
| Property | Value | Source |
| Molecular Formula | C9H11NO2S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 197.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2249891-89-0 | --INVALID-LINK-- |
| Appearance | White to yellow powder or crystals | --INVALID-LINK-- |
| Melting Point | 116 °C | --INVALID-LINK-- |
| Purity | >98.0% (by HPLC or GC) | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | --INVALID-LINK-- |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]+ | 198.05834 | 139.6 |
| [M+Na]+ | 220.04028 | 149.3 |
| [M-H]- | 196.04378 | 142.6 |
| [M+NH4]+ | 215.08488 | 158.5 |
| [M+K]+ | 236.01422 | 145.8 |
| [M+H-H2O]+ | 180.04832 | 133.7 |
| [M+HCOO]- | 242.04926 | 157.1 |
| [M+CH3COO]- | 256.06491 | 180.7 |
| [M+Na-2H]- | 218.02573 | 144.4 |
| [M]+ | 197.05051 | 142.8 |
| [M]- | 197.05161 | 142.8 |
| Data sourced from PubChemLite and calculated using CCSbase.[1] |
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic pathway for 2-(Allylsulfonyl)-4-methylpyridine could involve the oxidation of the corresponding sulfide, 2-(allylthio)-4-methylpyridine. This precursor could be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4-methylpyridine and allyl mercaptan.
Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine (Hypothetical Protocol)
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To a solution of 2-chloro-4-methylpyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base, for example, sodium hydride (1.1 eq), at 0 °C under an inert atmosphere.
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Stir the mixture for 15-30 minutes at 0 °C.
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Add allyl mercaptan (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-4-methylpyridine.
Step 2: Oxidation to 2-(Allylsulfonyl)-4-methylpyridine (Hypothetical Protocol)
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Dissolve 2-(allylthio)-4-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), portion-wise to the solution, maintaining the temperature at 0 °C.
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Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
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Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting solid by recrystallization or column chromatography to obtain pure 2-(Allylsulfonyl)-4-methylpyridine.
Analytical Characterization Workflow
The identity and purity of the synthesized 2-(Allylsulfonyl)-4-methylpyridine would be confirmed using a standard battery of analytical techniques.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the biological activity or the signaling pathways modulated by 2-(Allylsulfonyl)-4-methylpyridine. The presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests potential for various pharmacological activities. The allylsulfonyl group may also contribute to its biological profile, potentially acting as a Michael acceptor or influencing the compound's pharmacokinetic properties.
Given the lack of specific data, any discussion of its mechanism of action would be purely speculative. Further research, including in vitro and in vivo screening, is necessary to elucidate the biological effects of this compound.
Conclusion
2-(Allylsulfonyl)-4-methylpyridine is a readily characterizable small molecule with potential for further investigation in drug discovery and development. While its physical and chemical properties are partially documented, a significant gap exists in the understanding of its synthesis and biological activity. The proposed synthetic and analytical workflows provide a starting point for researchers interested in exploring the potential of this compound. Future studies are warranted to uncover its pharmacological profile and potential therapeutic applications.
